molecular formula C17H17BrN2O5S B2808559 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903195-49-2

3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2808559
CAS No.: 1903195-49-2
M. Wt: 441.3
InChI Key: MJEKMPISXJZKEI-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a brominated pyridine ring, a sulfonylated pyrrolidine moiety, and a dihydrobenzo[b][1,4]dioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with cyclic anhydrides or through cyclization reactions involving dihaloalkanes and amines.

    Sulfonylation: The pyrrolidine moiety is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Dihydrobenzo[b][1,4]dioxin: The sulfonylated pyrrolidine is coupled with 2,3-dihydrobenzo[b][1,4]dioxin using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Bromination: The final step involves the bromination of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine moiety.

    Reduction: Dehalogenated derivatives or hydrogenated products.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its incorporation into polymer backbones could impart unique properties to the resulting materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it could act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group and the brominated pyridine ring are likely key functional groups involved in these interactions, potentially forming hydrogen bonds or participating in hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Shares the dihydrobenzo[b][1,4]dioxin structure but lacks the pyrrolidine and sulfonyl groups.

    2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: Various derivatives with different substituents on the dihydrobenzo[b][1,4]dioxin ring.

Uniqueness

The uniqueness of 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the brominated pyridine ring, sulfonylated pyrrolidine moiety, and dihydrobenzo[b][1,4]dioxin structure makes it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S/c18-14-2-1-6-19-17(14)25-12-5-7-20(11-12)26(21,22)13-3-4-15-16(10-13)24-9-8-23-15/h1-4,6,10,12H,5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEKMPISXJZKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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